BMS-767778 - 915729-95-2

BMS-767778

Catalog Number: EVT-263130
CAS Number: 915729-95-2
Molecular Formula: C19H20Cl2N4O2
Molecular Weight: 407.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-767778 is a DPP-4 inhibitor potentially for the treatment of type 2 diabetes.
Classification

BMS-767778 belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. Its classification as a DPP4 inhibitor positions it within therapeutic areas targeting metabolic disorders, specifically diabetes management .

Synthesis Analysis

The synthesis of BMS-767778 involves several steps that utilize advanced organic chemistry techniques. A notable method includes the enantioselective synthesis of atropisomers, which has been explored in various studies. The process typically begins with the formation of key intermediates through multicomponent reactions and subsequent functionalizations.

Technical Details

  1. Starting Materials: The synthesis often employs readily available starting materials such as aldehydes and amines.
  2. Oxidative Conditions: Oxidation reactions using agents like manganese dioxide have been shown to be effective in achieving the desired stereochemistry and functional groups.
  3. Yield and Purity: The synthetic routes are optimized for high yields and enantiomeric excess, with reported yields ranging from moderate to excellent depending on the specific reaction conditions employed .
Molecular Structure Analysis

BMS-767778 has a complex molecular structure characterized by a pyrrolopyridine core, which contributes to its biological activity. The molecular formula is C14_{14}H15_{15}N3_{3}O, and it features several functional groups that enhance its interaction with the DPP4 enzyme.

Structural Data

  • Molecular Weight: Approximately 241.29 g/mol.
  • Conformational Analysis: Studies have indicated that BMS-767778 can exist in multiple conformations due to rotation around certain bonds, impacting its biological activity and interaction with targets .
  • Crystallographic Data: Structural elucidation through techniques such as X-ray crystallography has provided insights into the spatial arrangement of atoms within the molecule, confirming its proposed structure .
Chemical Reactions Analysis

BMS-767778 is involved in various chemical reactions primarily aimed at modifying its structure for enhanced efficacy or selectivity against DPP4.

Reaction Types

  1. Substitution Reactions: These are crucial for introducing different substituents that can modulate biological activity.
  2. Oxidation Reactions: As mentioned earlier, oxidation is often employed to convert specific functional groups into more reactive forms.
  3. Coupling Reactions: These reactions are essential for constructing the complex polyheterocyclic systems that characterize BMS-767778 and related compounds .
Mechanism of Action

The mechanism by which BMS-767778 exerts its pharmacological effects involves competitive inhibition of DPP4. By binding to the active site of this enzyme, BMS-767778 prevents it from degrading incretin hormones, which play a vital role in insulin signaling and glucose homeostasis.

Key Mechanistic Insights

  • Inhibition Dynamics: The binding affinity (Ki) indicates that even at low concentrations, BMS-767778 can effectively inhibit DPP4 activity.
  • Impact on Glucose Levels: Inhibition of DPP4 leads to increased levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1), promoting insulin secretion and reducing blood glucose levels post-meal .
Physical and Chemical Properties Analysis

BMS-767778 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Applications

BMS-767778 holds significant potential in various scientific applications:

  1. Diabetes Treatment: As a DPP4 inhibitor, it is primarily researched for managing type 2 diabetes by enhancing glycemic control.
  2. Pharmaceutical Development: Its structure serves as a scaffold for synthesizing novel derivatives with improved pharmacological profiles.
  3. Research Tool: BMS-767778 is utilized in research settings to study DPP4-related pathways and their implications in metabolic diseases .
Introduction to BMS-767778 in the Context of Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Role of DPP-IV in Glucose Homeostasis and Therapeutic Targeting

Dipeptidyl peptidase-IV (DPP-IV, CD26) is a serine protease enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon release, and promote satiety. By cleaving the N-terminal dipeptides of GLP-1 and GIP, DPP-IV reduces their half-lives to under 2 minutes, thereby diminishing their insulinotropic effects. This mechanism directly links DPP-IV activity to postprandial hyperglycemia in type 2 diabetes mellitus (T2DM). Therapeutic inhibition of DPP-IV enhances endogenous incretin activity, improving glycemic control without causing hypoglycemia or weight gain. Consequently, DPP-IV has emerged as a high-value target for T2DM pharmacotherapy, driving the development of selective inhibitors like BMS-767778 that prolong incretin hormone activity [1] [4].

Emergence of 5-Oxopyrrolopyridine Derivatives as Selective DPP-IV Inhibitors

The quest for selective DPP-IV inhibitors initially focused on peptidomimetic scaffolds (e.g., saxagliptin), but these often suffered from off-target interactions with related proteases like DPP-8 and DPP-9, linked to adverse immune effects. This spurred research into non-peptidomimetic heterocyclic inhibitors. Among these, 5-oxopyrrolopyridine derivatives emerged as a promising chemotype due to their rigid bicyclic structure, which enabled optimal positioning within the DPP-IV active site while minimizing interactions with off-target enzymes. Key advantages included:

  • Enhanced Selectivity: The planar fused-ring system provided distinct spatial occupancy compared to linear peptidomimetics, reducing affinity for DPP-8/9.
  • Robust Binding Interactions: Substituents on the pyrrolopyridine core could engage multiple subpockets (S1, S2, S2 extensive) of DPP-IV through hydrophobic contacts, hydrogen bonding, and π-stacking.
  • Metabolic Stability: The scaffold resisted enzymatic degradation better than peptide-like inhibitors, improving pharmacokinetics.

Early analogs demonstrated potent DPP-IV inhibition but exhibited liabilities such as cytochrome P450 (CYP) inhibition and human ether-a-go-go-related gene (hERG) channel binding. Optimization efforts focused on introducing polar functionalities to mitigate these risks while maintaining target affinity [1] [2] [5].

Rationale for BMS-767778 as a Clinical Candidate

BMS-767778 ((Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide) emerged from systematic optimization of the 5-oxopyrrolopyridine series. Its selection as a clinical candidate was driven by a balanced profile addressing three critical parameters:

  • Potency and Selectivity: Exhibited a DPP-IV inhibition constant (Ki) of 0.9 nM, significantly outperforming early leads (Ki > 10 nM). Selectivity over DPP-8 (Ki = 4.9 µM) and DPP-9 (Ki = 3.2 µM) exceeded 5,000-fold, minimizing risk of immune toxicity [1].
  • Binding Efficiency: The compact structure (MW 407.29 g/mol) achieved high ligand efficiency (LE = 0.45), indicating optimal use of molecular size for target engagement.
  • Developability: Addressed metabolic and safety liabilities of predecessors through strategic incorporation of a dimethylacetamide side chain and stereospecific (Sa) configuration, reducing CYP inhibition and hERG binding [2] [4].
  • Table 1: Chemical and Biochemical Profile of BMS-767778
    PropertyValueSource/Reference
    Chemical Name(Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide [1] [4]
    CAS No.915729-95-2 [1]
    Molecular Weight407.29 g/mol [1]
    FormulaC₁₉H₂₀Cl₂N₄O₂ [1]
    DPP-IV Inhibition (Ki)0.9 nM [1]
    DPP-8 Inhibition (Ki)4.9 µM (5,444-fold selective) [1]
    DPP-9 Inhibition (Ki)3.2 µM (3,555-fold selective) [1]

Properties

CAS Number

915729-95-2

Product Name

BMS-767778

IUPAC Name

2-[3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide

Molecular Formula

C19H20Cl2N4O2

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C19H20Cl2N4O2/c1-10-13(7-22)17(12-5-4-11(20)6-14(12)21)18-15(23-10)8-25(19(18)27)9-16(26)24(2)3/h4-6H,7-9,22H2,1-3H3

InChI Key

PECDPZCIECMGCM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN

Solubility

Soluble in DMSO

Synonyms

BMS-767778; BMS 767778; BMS767778.

Canonical SMILES

CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.